(E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine precursor.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acrylamide backbone with a 2-chlorophenyl group, often using a chlorinating agent.
Attachment of the pyridinyl-piperidinyl moiety: This can be done through a nucleophilic substitution reaction where the pyridinyl-piperidinyl group is introduced to the acrylamide backbone.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl-piperidinyl moiety.
Reduction: Reduction reactions can occur at the acrylamide backbone, potentially converting the double bond to a single bond.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridinyl-piperidinyl moiety.
Reduction: Reduced forms of the acrylamide backbone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-bromophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(E)-3-(2-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the 2-chlorophenyl group in (E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide may impart unique chemical properties, such as specific reactivity patterns and biological activity, distinguishing it from its analogs.
Biological Activity
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chlorophenyl group , a pyridinyl-substituted piperidine moiety , and an acrylamide functional group . The synthesis typically involves several steps:
- Formation of the Acrylamide Backbone : This is achieved through the reaction of acryloyl chloride with an amine precursor.
- Introduction of the Chlorophenyl Group : A substitution reaction replaces a hydrogen atom on the acrylamide backbone with a 2-chlorophenyl group.
- Attachment of the Pyridinyl-Piperidinyl Moiety : This is done via nucleophilic substitution, introducing the pyridinyl-piperidinyl group to the acrylamide backbone.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other bacterial strains .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Several derivatives have shown significant inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .
The biological activity of this compound is believed to involve:
- Binding to Enzymes and Receptors : The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
- Modulation of Biological Pathways : The compound's interaction with specific molecular targets can influence various biochemical pathways, enhancing its therapeutic potential.
Study on Antibacterial Activity
A study conducted on synthesized piperidine derivatives demonstrated that certain compounds exhibited strong antibacterial properties. These compounds were tested against multiple bacterial strains, revealing that some had IC50 values as low as 2.14 µM against urease, showcasing their potential as effective antibacterial agents .
Enzyme Inhibition Research
In another investigation focusing on enzyme inhibition, compounds derived from similar structures were found to display significant activity against AChE, making them candidates for further development in neurodegenerative disease treatments. The binding interactions with bovine serum albumin (BSA) were also analyzed, indicating favorable pharmacokinetic profiles for these compounds .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-19-4-2-1-3-17(19)5-6-20(25)23-15-16-9-13-24(14-10-16)18-7-11-22-12-8-18/h1-8,11-12,16H,9-10,13-15H2,(H,23,25)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCPTIUBOKHZME-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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